molecular formula C5H6F2N2 B2665405 (S)-4,4-Difluoropyrrolidine-2-carbonitrile CAS No. 483366-15-0

(S)-4,4-Difluoropyrrolidine-2-carbonitrile

Cat. No.: B2665405
CAS No.: 483366-15-0
M. Wt: 132.114
InChI Key: WUYQBXHBLXPWNV-BYPYZUCNSA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carbonitrile is a chiral organic compound characterized by the presence of two fluorine atoms attached to the pyrrolidine ring and a nitrile group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxides of the pyrrolidine ring.

    Reduction Products: Amines derived from the nitrile group.

    Substitution Products: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

(S)-4,4-Difluoropyrrolidine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable scaffold in drug design.

Comparison with Similar Compounds

    (S)-4-Fluoropyrrolidine-2-carbonitrile: Lacks one fluorine atom, resulting in different chemical properties.

    (S)-4,4-Dichloropyrrolidine-2-carbonitrile: Chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

    (S)-4,4-Difluoropyrrolidine-2-carboxamide: Contains a carboxamide group instead of a nitrile, affecting its chemical behavior.

Uniqueness: (S)-4,4-Difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYQBXHBLXPWNV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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